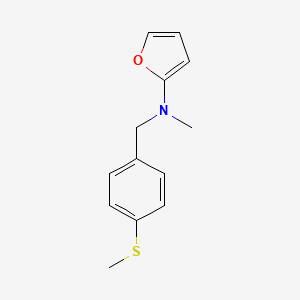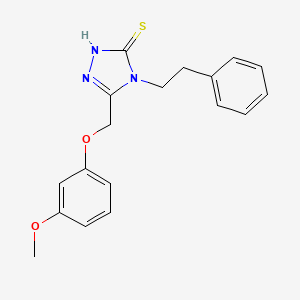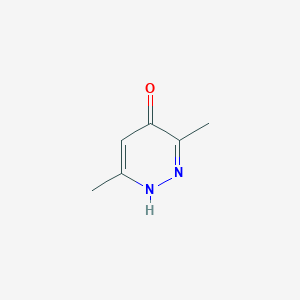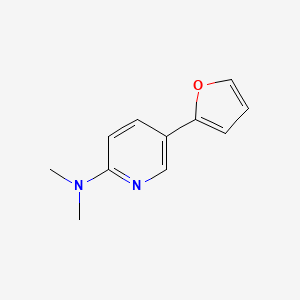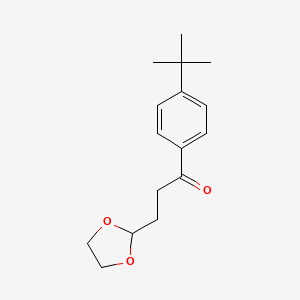amine](/img/structure/B15053012.png)
[(2-Fluorocyclobutyl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluorocyclobutyl)methylamine is a chemical compound with the molecular formula C6H12FN It is a fluorinated amine, characterized by the presence of a fluorine atom attached to a cyclobutyl ring, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorocyclobutyl)methylamine typically involves the fluorination of a cyclobutyl precursor followed by amination. One common method includes the reaction of cyclobutylmethyl chloride with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent. The resulting fluorocyclobutylmethyl intermediate is then reacted with methylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of (2-Fluorocyclobutyl)methylamine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(2-Fluorocyclobutyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxide ions, alkoxide ions.
Major Products Formed
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
(2-Fluorocyclobutyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (2-Fluorocyclobutyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The fluorine atom in the compound can enhance its binding affinity to these targets, thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Cyclobutylmethylamine: Lacks the fluorine atom, resulting in different chemical and biological properties.
Fluorocyclobutylamine: Similar structure but without the methyl group attached to the nitrogen atom.
Methylamine: A simpler amine without the cyclobutyl and fluorine groups
Uniqueness
(2-Fluorocyclobutyl)methylamine is unique due to the presence of both a fluorine atom and a cyclobutyl ring, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity, making it a valuable scaffold in drug design and other applications .
Properties
Molecular Formula |
C6H12FN |
|---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
1-(2-fluorocyclobutyl)-N-methylmethanamine |
InChI |
InChI=1S/C6H12FN/c1-8-4-5-2-3-6(5)7/h5-6,8H,2-4H2,1H3 |
InChI Key |
IVXPVOQQNHJVSP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCC1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


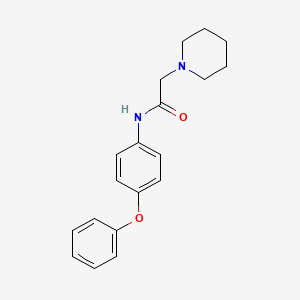




![3-methyl-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione](/img/structure/B15052958.png)



